TCO-PEG1-maleimide
Description
Significance of Bioorthogonal Chemistry in Molecular Conjugation
Bioorthogonal chemistry refers to chemical reactions that can occur within biological systems without interfering with native biochemical processes or the biological system itself mdpi.comresearchgate.net. These reactions are characterized by high selectivity, fast kinetics, and compatibility with physiological conditions, including aqueous environments and moderate temperatures mdpi.comresearchgate.netpapyrusbio.com. The development of bioorthogonal chemistry has revolutionized molecular conjugation by providing methods to selectively label and modify biomolecules in living cells and organisms, overcoming limitations associated with traditional chemical methods that may require harsh conditions or react with endogenous functional groups mdpi.compapyrusbio.comacs.org. Key bioorthogonal reactions include strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse electron-demand Diels-Alder (iEDDA) reaction, particularly the fast reaction between trans-cyclooctenes (TCOs) and tetrazines papyrusbio.comiris-biotech.de. This enables precise and efficient conjugation for applications such as molecular imaging, cell diagnostics, and the development of novel therapeutics researchgate.netpapyrusbio.comaxispharm.com.
Overview of Heterobifunctional Linker Design Principles
The design of heterobifunctional linkers involves careful consideration of several factors to achieve desired conjugation outcomes. A fundamental principle is the incorporation of two chemically distinct reactive groups that can react selectively with specific functional handles on the molecules intended for conjugation scbt.comthermofisher.comsigmaaldrich.com. Common reactive pairs include amine-reactive groups (e.g., NHS esters) and sulfhydryl-reactive groups (e.g., maleimides) thermofisher.comsigmaaldrich.com. The choice of reactive groups dictates the types of molecules that can be conjugated and the conditions required for the reaction.
Another critical aspect is the spacer arm connecting the two reactive ends thermofisher.comsigmaaldrich.com. The length, flexibility, and hydrophilicity/hydrophobicity of the spacer arm influence the properties of the resulting conjugate, including solubility, aggregation, and the spatial orientation of the linked molecules nih.govaxispharm.comsigmaaldrich.comrsc.org. Polyethylene (B3416737) glycol (PEG) chains are frequently used as spacer arms due to their hydrophilicity, which enhances solubility and reduces non-specific binding and immunogenicity of bioconjugates axispharm.comnanocs.netaxispharm.com. The length of the PEG chain can be varied to optimize the distance between the conjugated molecules axispharm.comsigmaaldrich.com. The design may also incorporate cleavable elements within the spacer arm, allowing for the release of one molecule from the conjugate under specific conditions sigmaaldrich.com.
Contextualizing TCO-PEG1-Maleimide within Advanced Bioconjugation Strategies
This compound is a heterobifunctional linker that exemplifies the principles of advanced bioconjugation by combining two highly selective reactive functionalities with a hydrophilic PEG spacer. It features a trans-cyclooctene (B1233481) (TCO) moiety and a maleimide (B117702) group, linked by a single unit of polyethylene glycol (PEG1). axispharm.comaxispharm.com
The maleimide group is a well-established thiol-reactive functionality that forms a stable covalent thioether bond with sulfhydryl groups (cysteine residues) on proteins and peptides under mild conditions, typically at neutral pH thermofisher.comnanocs.netaxispharm.comfishersci.ca. This reaction is highly selective for thiols over other nucleophilic groups commonly found in biological systems thermofisher.comfishersci.ca.
The trans-cyclooctene (TCO) moiety is a strained alkene that participates in the extremely fast and bioorthogonal iEDDA reaction with tetrazines iris-biotech.denanocs.net. This click chemistry reaction is catalyst-free and proceeds rapidly in aqueous environments, making it ideal for conjugations in complex biological media nanocs.net. The TCO-tetrazine ligation is recognized as one of the fastest bioorthogonal reactions available axispharm.comnanocs.net.
The PEG1 spacer, a short polyethylene glycol chain, provides a degree of flexibility and enhances the water solubility of the linker and the resulting conjugates axispharm.comnanocs.netbroadpharm.com. This improved solubility is beneficial for reactions conducted in aqueous buffer systems and for the pharmacokinetic properties of bioconjugates axispharm.com.
Thus, this compound allows for a two-step, orthogonal conjugation strategy. The maleimide group can first be reacted with a thiol-containing molecule (e.g., a cysteine-modified peptide or protein). Subsequently, the TCO-modified molecule can be conjugated to a second molecule bearing a tetrazine moiety via the rapid and bioorthogonal iEDDA reaction nanocs.netnih.gov. This sequential approach minimizes unwanted side reactions and allows for the precise construction of complex bioconjugates. The combination of a highly selective thiol-maleimide reaction and the ultrafast TCO-tetrazine click chemistry positions this compound as a valuable tool in advanced bioconjugation strategies for creating well-defined molecular conjugates with applications in areas such as targeted drug delivery, molecular imaging, and protein modification axispharm.comnanocs.netaxispharm.com.
Structure
3D Structure
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c20-15-8-9-16(21)19(15)11-13-23-12-10-18-17(22)24-14-6-4-2-1-3-5-7-14/h1-2,8-9,14H,3-7,10-13H2,(H,18,22)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYBKNBORXDQW-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Trans Cyclooctene Tco Moiety: Foundations of Inverse Electron Demand Diels Alder Cycloaddition
Structural Features and Inherent Strain Energy of TCO
Trans-cyclooctene (B1233481) (TCO) is a cyclic alkene containing an eight-membered ring with a double bond in the trans configuration. fiveable.meebi.ac.ukwikipedia.org Unlike cis-cyclooctene, where the ring can adopt a relatively low-strain conformation, the introduction of a trans double bond into an eight-membered ring forces the molecule into a significantly strained, non-planar geometry. fiveable.meebi.ac.ukvaia.comwikipedia.org This geometric distortion leads to considerable ring strain. fiveable.meebi.ac.ukvaia.com
Computational studies and experimental data indicate that the strain energy of trans-cyclooctene is substantially higher than that of its cis isomer. The ring-strain energy for trans-cyclooctene is reported to be around 16.7 to 17.9 kcal/mol, whereas that for cis-cyclooctene is significantly lower, approximately 6.8 to 7.4 kcal/mol. ebi.ac.ukwikipedia.orgresearchgate.net This elevated strain energy in the trans isomer makes it considerably less stable and more reactive than its cis counterpart. fiveable.mevaia.comresearchgate.net
The non-planar nature of TCO results in various conformations. The most stable conformation is the "crown" conformation, while a "half-chair" conformation exists at a higher energy level, approximately 5.6 to 6 kcal/mol greater than the crown form. ebi.ac.ukwikipedia.orgnih.govunimi.itnih.gov These conformational differences and the associated strain energy play a crucial role in the reactivity of TCO derivatives. nih.govunimi.itnih.gov
| Isomer | Ring Strain Energy (kcal/mol) |
|---|---|
| cis-Cyclooctene | 6.8 - 7.4 |
| trans-Cyclooctene | 16.7 - 17.9 |
Reaction Mechanisms with Tetrazine Counterparts
The primary reaction of interest for the TCO moiety is its interaction with tetrazines, which proceeds through a highly efficient bioorthogonal reaction.
The reaction between trans-cyclooctene and tetrazines is a prime example of a Strain-Promoted Inverse-Electron-Demand Diels-Alder Cycloaddition (SPIEDAC). nih.govbroadpharm.com This reaction is an inverse electron-demand [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained TCO acts as the dienophile. rsc.org
The mechanism involves a concerted cycloaddition step that forms a highly strained bicyclic intermediate. rsc.org This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂) and yielding a dihydropyridazine (B8628806) product. broadpharm.comrsc.org The release of stable nitrogen gas provides a significant thermodynamic driving force for the reaction. broadpharm.com The dihydropyridazine product may then undergo tautomerization to a more stable isomer. rsc.org
This reaction is highly chemoselective, meaning it occurs efficiently and specifically between TCO and tetrazines even in complex chemical environments containing other functional groups, which is a key characteristic of bioorthogonal reactions. broadpharm.com
The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, distinguishing it as one of the fastest bioorthogonal reactions reported to date. broadpharm.cominterchim.frnih.govrsc.orgacs.orgiris-biotech.de This rapid reactivity is particularly advantageous for applications in biological systems, where reactions need to occur quickly at low reactant concentrations to minimize competing background reactions. broadpharm.cominterchim.friris-biotech.de
Second-order rate constants for the reaction between TCO derivatives and various tetrazines in aqueous environments have been reported over a wide range, typically from approximately 800 M⁻¹s⁻¹ to values exceeding 10⁶ M⁻¹s⁻¹. broadpharm.cominterchim.frnih.govrsc.orgacs.orgiris-biotech.de Some highly strained TCO derivatives have shown even faster kinetics, with reported rate constants up to 3.3 x 10⁶ M⁻¹s⁻¹ or even 10⁷ M⁻¹s⁻¹. broadpharm.comrsc.orgacs.orgiris-biotech.de
The reaction rate is influenced by the specific structures of both the TCO and the tetrazine reactants. nih.govnih.govnih.govrsc.orgacs.orgnih.gov Factors such as the electronic properties of substituents on the tetrazine ring and the conformational strain of the TCO derivative can significantly impact the reaction kinetics. nih.govnih.govacs.orgnih.gov Generally, increasing the strain in the TCO moiety leads to faster reaction rates with tetrazines. nih.govunimi.itnih.govnih.gov The reaction proceeds efficiently in various media, including aqueous buffers and biological environments, without the need for a catalyst. broadpharm.cominterchim.friris-biotech.de
| Reactant Pair Example | Environment | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Citation |
|---|---|---|---|---|
| TCO derivative + Tetrazine derivative | Aqueous/Biological | Room Temp/37 | 800 - >10⁶ | broadpharm.cominterchim.friris-biotech.de |
| s-TCO + 3,6-diphenyl-s-tetrazine | Not specified | Not specified | ~160 times faster than parent TCO | nih.gov |
| d-TCO derivative + 3,6-dipyridyl-s-tetrazine | Pure water | 25 | 366,000 ± 15,000 | acs.org |
| PeptoBrush 1 + HELIOS 388Me | PBS | 37 | >25,000 (per TCO unit) | nih.gov |
Note: The specific rate constants can vary significantly depending on the exact structures of the TCO and tetrazine derivatives used.
Strain-Promoted Inverse-Electron-Demand Diels-Alder (SPIEDAC) Cycloaddition
Stereoisomerism and its Implications for Reactivity and Stability
Trans-cyclooctene exhibits stereoisomerism. Due to its non-planar structure and the presence of the trans double bond within the ring, TCO is a chiral molecule, specifically displaying planar chirality. ebi.ac.ukwikipedia.orgquora.comwikipedia.org The enantiomers of trans-cyclooctene can be separated. ebi.ac.ukwikipedia.org
Beyond the fundamental trans configuration, substitution patterns on the cyclooctene (B146475) ring can lead to additional stereoisomers, such as axial and equatorial isomers depending on the position of the substituent relative to the ring system. These different stereoisomers can exhibit distinct reactivity profiles in the SPIEDAC reaction with tetrazines. nih.govnih.govtcichemicals.com
Studies have shown that the stereochemistry can influence the reaction rate. For example, certain axial isomers of substituted TCOs have been reported to react faster with tetrazines compared to their equatorial counterparts. nih.govtcichemicals.com This difference in reactivity is often attributed to variations in conformational strain and how the stereochemistry affects the transition state of the cycloaddition reaction. nih.govnih.gov
Furthermore, the stereochemistry can also impact the stability of the TCO derivative in different chemical environments. For instance, while axial isomers might be more reactive towards tetrazines, equatorial isomers have sometimes shown better stability, particularly in the presence of thiols, which are relevant in biological systems. tcichemicals.com This highlights the importance of considering the specific stereochemistry of TCO derivatives when designing them for particular applications.
The Maleimide Moiety: Principles of Thiol Selective Bioconjugation
Reaction Mechanisms: Michael Addition with Thiol Nucleophiles
The reaction between a maleimide (B117702) and a thiol proceeds primarily through a Michael addition mechanism. In this reaction, the deprotonated thiol group, known as the thiolate anion, acts as a potent nucleophile. The thiolate anion attacks the electron-deficient carbon-carbon double bond of the maleimide ring. This nucleophilic attack results in the formation of a stable carbon-sulfur bond, yielding a succinimide (B58015) thioether adduct mdpi.comaxispharm.compapyrusbio.comnih.govcreative-biolabs.com. The maleimide acts as the Michael acceptor in this process papyrusbio.com.
Chemoselectivity and Specificity Considerations for Thiol-Maleimide Reactions
A key advantage of maleimides in bioconjugation is their high chemoselectivity for thiols, particularly at slightly acidic to neutral pH ranges, typically between pH 6.5 and 7.5 mdpi.comaxispharm.comcreative-biolabs.comnih.govthno.orgthermofisher.com. Within this pH window, the reaction rate with thiols is significantly faster than with other nucleophilic functional groups commonly found in biological molecules, such as amines (e.g., the ε-amino group of lysine (B10760008) residues) mdpi.comaxispharm.comcreative-biolabs.com. At pH 7.0, the reaction with thiols can be approximately 1000 times faster than with amines mdpi.comcreative-biolabs.com. However, at more alkaline pH values (above pH 8.5), the reaction with primary amines becomes more significant, and the maleimide group can also be susceptible to hydrolysis thermofisher.comuu.nl. This high selectivity at physiological or slightly acidic pH allows for the targeted modification of cysteine residues in the presence of other amino acids axispharm.comnih.govthno.org.
Factors Influencing Thiol-Maleimide Reaction Kinetics
The rate of the thiol-maleimide reaction is influenced by several factors, including the reaction pH, buffer composition, the pKa of the thiol, and steric considerations.
Impact of pH and Buffer Composition
The reaction kinetics are highly dependent on pH because the concentration of the nucleophilic thiolate anion is determined by the pH and the thiol's pKa, as described by the Henderson-Hasselbalch relationship nih.govresearchgate.net. Higher pH values generally lead to a greater concentration of the more reactive thiolate species, thus increasing the reaction rate nih.govresearchgate.netresearchgate.net. However, as mentioned, higher pH can also increase competing reactions like amine conjugation and maleimide hydrolysis thermofisher.comuu.nl. The choice of buffer and its concentration can also influence the reaction speed nih.govresearchgate.net.
Stability and Reversibility of Maleimide-Thiol Adducts
While the succinimide thioether adduct formed by the Michael addition is often considered stable, it is susceptible to certain reactions that can lead to reversibility or degradation under specific conditions.
Retro-Michael Reaction Dynamics
The primary pathway for the reversibility of the maleimide-thiol adduct is the retro-Michael reaction mdpi.comcreative-biolabs.comnih.govcreativepegworks.comresearchgate.netrsc.orgnih.govresearchgate.net. This reaction is the reverse of the initial Michael addition, where the thiol group is eliminated from the succinimide ring, regenerating the original maleimide and thiol nih.govcreativepegworks.comresearchgate.netnih.gov. The retro-Michael reaction can be particularly problematic in the presence of competing thiols, such as glutathione (B108866) (GSH), which is abundant in intracellular environments and blood plasma creative-biolabs.comnih.govcreativepegworks.comrsc.orgnih.gov. Thiol exchange can occur, where the conjugated thiol is replaced by a free thiol from the environment creative-biolabs.comnih.govcreativepegworks.comresearchgate.netrsc.orgnih.gov. This can lead to the release of the conjugated molecule (e.g., a drug from an antibody-drug conjugate) and potential off-target effects creative-biolabs.comnih.govcreativepegworks.comresearchgate.net.
To mitigate the retro-Michael reaction and enhance adduct stability, strategies such as the hydrolysis of the succinimide ring to a more stable maleamic acid derivative have been explored papyrusbio.comcreative-biolabs.comnih.govcreativepegworks.comacs.org. This ring-opening reaction can stabilize the conjugate against thiol exchange nih.govcreativepegworks.comacs.org.
Hydrolysis of Thiosuccinimide Linkages
While the thioether linkage formed by the reaction of a maleimide with a thiol is generally considered stable, the succinimide ring within the resulting thiosuccinimide adduct is susceptible to hydrolysis axispharm.comucl.ac.uknih.govresearchgate.netprolynxinc.com. This hydrolysis reaction involves the nucleophilic attack of water or hydroxide (B78521) on one of the carbonyl carbons of the succinimide ring, leading to ring opening papyrusbio.comprolynxinc.com. The hydrolysis of the thiosuccinimide linkage yields a mixture of two isomeric maleamic acid thioether products (cis and trans isomers) papyrusbio.comprolynxinc.com.
The rate of thiosuccinimide hydrolysis is influenced by several factors, including pH, temperature, buffer composition, and the steric and electronic environment around the succinimide ring papyrusbio.comaxispharm.comucl.ac.ukacs.org. Hydrolysis is significantly accelerated under basic conditions (higher pH) and elevated temperatures papyrusbio.comacs.org. For instance, studies have shown that increasing the alkalinity can improve the reaction selectivity to favor thiosuccinimide hydrolysis, although very high pH can lead to protein denaturation papyrusbio.com.
Research has investigated the stability of maleimide conjugates under various conditions. For example, the hydrolysis half-life of N-alkyl thiosuccinimides was reported to be 27 hours at pH 7.4 and 37 °C, while N-aryl variants showed faster hydrolysis rates ucl.ac.uk. Another study observed that an antibody-drug conjugate (ADC) prepared with a maleimide reagent bearing six polyethylene (B3416737) glycol (PEG) units underwent hydrolysis in a neutral storage buffer, in contrast to an analogous ADC with a maleimidocaproyl linker which showed no hydrolysis ucl.ac.uk. This suggests that the presence of PEG units proximal to the maleimide can influence the hydrolysis rate, potentially by coordinating water ucl.ac.uk.
The hydrolysis of the thiosuccinimide ring is considered important for the long-term stability of maleimide conjugates, particularly in biological environments ucl.ac.uknih.govprolynxinc.comcreativepegworks.com. The intact thiosuccinimide moiety can undergo a retro-Michael reaction, which is the reverse of the formation reaction, leading to the release of the unconjugated molecule and the regeneration of the maleimide axispharm.comnih.govprolynxinc.comcreativepegworks.com. This retro-Michael reaction can compromise the integrity and efficacy of bioconjugates, such as ADCs, by causing the premature release of the conjugated payload axispharm.comnih.govprolynxinc.com. The ring-opened maleamic acid thioether product, however, is resistant to this retro-Michael elimination, thus stabilizing the conjugate against deconjugation via this pathway nih.govprolynxinc.comcreativepegworks.comfrontiersin.org.
Studies have demonstrated that promoting thiosuccinimide hydrolysis can lead to improved conjugate stability in plasma and enhanced pharmacological properties ucl.ac.uknih.gov. For example, ADCs prepared with "self-hydrolyzing" maleimides, designed to undergo rapid hydrolysis after conjugation, showed improved plasma half-lives and efficacies in mice compared to conjugates formed with conventional maleimides that did not hydrolyze readily ucl.ac.uk. The rate of hydrolysis can be influenced by structural modifications to the maleimide; for instance, incorporating a basic amino group adjacent to the maleimide can induce rapid hydrolysis at neutral pH through intramolecular catalysis nih.govcreativepegworks.com.
Polyethylene Glycol Peg Spacer: Functional Role in Conjugate Design
Influence on Biomacromolecular Interaction Profiles
The presence of a PEG spacer can influence the interaction profiles of bioconjugates with other biomacromolecules and cellular components. PEG is known for its "stealth" properties, which arise from its ability to create a hydration shell and provide steric hindrance around the conjugated molecule. This steric barrier can reduce non-specific binding to proteins, cell surfaces, and other biological entities, thereby minimizing unwanted interactions that could lead to reduced efficacy, increased off-target effects, or accelerated clearance from the body.
In the case of TCO-PEG1-maleimide conjugates, the short PEG1 spacer provides some degree of steric bulk and hydrophilicity that can help to shield the conjugated entity from non-specific interactions. While longer PEG chains are generally more effective at providing a robust "stealth" effect, even a single PEG unit can contribute to reducing aggregation and potentially lowering non-specific binding compared to a linker without a PEG component. The flexibility of the PEG chain also provides a degree of spatial separation between the TCO and maleimide (B117702) reactive groups and the molecule being conjugated, which can reduce steric hindrance during the conjugation reaction itself and allow for more efficient binding to target molecules or surfaces. nih.govnih.gov
Impact of PEG Chain Length on Linker Performance
The length of the PEG chain in a linker significantly impacts the properties and performance of the resulting conjugate. Studies have shown that increasing PEG chain length generally leads to greater water solubility, reduced aggregation, and enhanced "stealth" properties, resulting in longer circulation times and decreased non-specific uptake in biological systems. Longer PEG chains can more effectively mask the underlying molecule and provide a larger hydrodynamic radius, which influences pharmacokinetic behavior.
Interactive Data Table: Impact of PEG Length on Conjugate Properties (Illustrative based on general PEGylation principles)
| PEG Length (Units) | Approximate Molecular Weight (Da) | Relative Water Solubility | Relative Aggregation | Relative Steric Hindrance | Impact on Non-Specific Binding |
| 0 (No PEG) | - | Low | High | Low | High |
| 1 (PEG1) | ~44 | Moderate | Moderate | Low | Moderate Reduction |
| 3 (PEG3) | ~132 | High | Low | Moderate | Significant Reduction |
| >3 | Higher | Higher | Lower | Higher | Greater Reduction |
Note: This table provides a general illustration based on the known properties of PEG chains of varying lengths and their impact on conjugate behavior. The specific effects can vary depending on the nature of the conjugated molecule and the experimental conditions.
Tco Peg1 Maleimide As a Modular Bioconjugation Reagent
Synthetic Methodologies for Assembling TCO-PEG-Maleimide Conjugates
The synthesis of conjugates involving TCO-PEG-maleimide typically leverages the distinct reactivities of its functional groups. The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol, -SH) groups, efficiently forming stable thioether bonds at neutral pH (pH 6.5-7.5). nanocs.netinterchim.frbroadpharm.com This reaction is a cornerstone for site-specific modification of cysteine residues in proteins and peptides. broadpharm.comconju-probe.com At pH values above 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur. interchim.fr At pH 7, the maleimide group demonstrates significantly higher reactivity towards a free sulfhydryl compared to an amine. interchim.fr
The TCO moiety participates in the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction with tetrazines. interchim.frconju-probe.com This reaction is characterized by exceptionally fast kinetics and high selectivity, making it a powerful tool for bioorthogonal conjugation in complex biological environments, including living organisms. interchim.frconju-probe.com The TCO-tetrazine ligation forms a stable dihydropyridazine (B8628806) linkage. conju-probe.com This copper-free click chemistry reaction is efficient under mild buffer conditions and does not require accessory reagents like copper catalysts or reducing agents such as DTT. interchim.frconju-probe.com
Assembly of conjugates often involves a two-step strategy. For instance, a TCO-linker carrying an electrophilic function like maleimide can be conjugated to a nucleophilic residue (such as cysteine) of a protein in the first step. researchgate.net Subsequently, the resulting TCO-decorated construct can undergo an IEDDA reaction with a tetrazine functionalized with a desired tag or molecule in the second step. researchgate.net This approach has been successfully used to label proteins like bovine serum albumin. researchgate.net
Specific examples of TCO-PEG-maleimide conjugates and their synthesis or use in conjugation include TCO-PEG3-maleimide, which has been used to modify the reactive cysteine residue in the N-terminal tag sequence of a protein like human Fas ligand extracellular domain (hFasLECD). nih.gov This modification was achieved using a large molar excess of TCO-PEG3-maleimide reagent. nih.gov The resulting hFasLECD-TCO was then used in a TCO-methyltetrazine conjugation reaction. nih.gov
Design Considerations for TCO-PEG1-Maleimide Architecture
The design of this compound, including the PEG spacer length, is crucial for its performance as a bioconjugation reagent. The PEG chain serves several important functions. It increases the water solubility of the reagent and the resulting conjugates, which is particularly beneficial when working with biomolecules in aqueous buffer systems. nanocs.netbroadpharm.com The hydrophilic nature of PEG enhances solubility and reduces aggregation. conju-probe.comconju-probe.com
Furthermore, the PEG spacer provides flexibility and increases the distance between the two reactive groups (TCO and maleimide) and the molecules being conjugated. This can help to minimize steric hindrance, allowing for more efficient reactions and potentially reducing unwanted interactions between the conjugated molecules and the biomolecule surface. conju-probe.comconju-probe.com The length of the PEG spacer can influence the properties of the conjugate, including its pharmacokinetics and biodistribution in biological applications, although specific details for TCO-PEG1 versus longer PEG lengths in the context of design considerations for this specific molecule are not extensively detailed in the provided search results beyond the general benefits of PEGylation.
The stability of the TCO moiety is another important design consideration. The trans-cyclooctene (B1233481) group can undergo isomerization to the less reactive cis-cyclooctene form, which can reduce its reactivity with tetrazines. broadpharm.com TCO compounds are generally not recommended for long-term storage due to this isomerization. broadpharm.com The specific architecture, including the PEG linker, may influence the rate of this isomerization, although the provided information does not detail this for TCO-PEG1 specifically.
The maleimide group's reactivity profile, particularly its susceptibility to hydrolysis and reaction with amines at higher pH, also informs experimental design when using this compound for thiol-specific conjugation. interchim.fr Careful control of pH is necessary to ensure selective modification of sulfhydryl groups. interchim.fr
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Maleimide | 10935 fishersci.cafishersci.cametabolomicsworkbench.orgnih.gov |
| Polyethylene (B3416737) Glycol (PEG) | 174 (for 1,2-Ethanediol, the repeating unit) jiaci.orgereztech.comnih.gov |
| trans-Cyclooctene (TCO) | Information not available for the isolated TCO moiety as a discrete compound with a single CID in the provided results. Often appears as part of larger molecules. |
| TCO-PEG3-Maleimide | 138376169 labsolu.ca, 1609659-01-9 (CAS) conju-probe.comalfa-chemistry.com |
| TCO-PEG4-Maleimide | 2748945-56-2 (CAS) broadpharm.com |
| This compound | Information not available for a specific PubChem CID in the provided results, although mentioned as a product. axispharm.com |
| TCO-NHS ester | 58490201 nih.gov, 1191901-33-3 (CAS) alfa-chemistry.comnih.gov |
| TCO-amine | 1609736-43-7 (CAS) alfa-chemistry.com |
| Tetrazine | Information not available for the basic tetrazine structure with a single CID in the provided results, often appears as substituted derivatives. |
Interactive Data Table: Examples of TCO-PEG-Maleimide Linkers
| Linker Name | PEG Units | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |
| This compound | 1 | 336.38 axispharm.com | Information not available in provided results | Information not available in provided results |
| TCO-PEG3-maleimide | 3 | 523.62 conju-probe.comlabsolu.ca | 1609659-01-9 conju-probe.comalfa-chemistry.com | 138376169 labsolu.ca |
| TCO-PEG4-maleimide | 4 | 468.6 broadpharm.com | 2748945-56-2 broadpharm.com | Information not available in provided results |
| TCO-PEG12-maleimide | 12 | Information not available in provided results | Information not available in provided results | Information not available in provided results |
| TCO-PEG113-maleimide | 113 | Information not available in provided results | Information not available in provided results | Information not available in provided results |
Mechanistic and Kinetic Investigations of Tco Peg1 Maleimide Reactions
Comprehensive Analysis of TCO-Tetrazine Ligation Kinetics
The reaction between TCO and tetrazine is a prime example of an IEDDA cycloaddition, characterized by exceptionally fast kinetics that are unparalleled by other bioorthogonal reaction pairs. interchim.fr This reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained alkene of the TCO (the dienophile), followed by a retro-Diels-Alder reaction that extrudes nitrogen gas as a byproduct. nih.goviris-biotech.deresearchgate.net
The reaction kinetics are significantly influenced by the electronic properties of both the tetrazine and the TCO. Generally, increasing the electron density of the TCO and decreasing the electron density of the tetrazine accelerates the reaction rate. nih.gov Electron-donating groups conjugated to the TCO moiety can increase its electron density, raising the energy level of its highest occupied molecular orbital (HOMO) and decreasing the energy gap between the TCO's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO), leading to faster kinetics. nih.gov Similarly, electron-withdrawing groups on the tetrazine can enhance its reactivity. nih.gov
The TCO-tetrazine ligation exhibits rapid second-order reaction kinetics, with reported rate constants ranging from approximately 800 M⁻¹s⁻¹ to 30000 M⁻¹s⁻¹. iris-biotech.de Some highly reactive tetrazines, such as 2-pyridyl-substituted tetrazines, have shown even faster rates, although their enhanced reactivity may be attributed to factors beyond simple electron-withdrawing effects, potentially involving distortion. acs.org For instance, a water-soluble derivative of 3,6-dipyridyl-s-tetrazine reacted with a conformationally strained dioxolane-fused TCO derivative with a rate constant of 366,000 (±15,000) M⁻¹s⁻¹ in pure water at 25 °C. acs.org
The rapid kinetics of the TCO-tetrazine ligation enable efficient conjugation even at low concentrations of reactants, making it highly suitable for applications in complex biological environments, including in vivo imaging and protein labeling. iris-biotech.deacs.orgresearchgate.net The reaction can often be completed within 30-60 minutes, even at low protein concentrations (5-10 µM). interchim.fr
Detailed Study of Maleimide-Thiol Reaction Pathways
The reaction between a maleimide (B117702) group and a thiol (sulfhydryl group, -SH) is a widely used click chemistry reaction, typically proceeding via a Michael addition mechanism. rsc.orgresearchgate.net This reaction forms a stable thioether bond. interchim.fr The mechanism involves the nucleophilic attack of the thiolate anion on the electron-deficient double bond of the maleimide. rsc.org
The kinetics and mechanism of the thiol-maleimide reaction are influenced by various factors, including the solvent, the presence of initiators (bases or nucleophiles), and the nature of the thiol itself. rsc.orgrsc.org Computational and experimental studies have explored different mechanistic pathways, including base-, nucleophile-, or ion pair-initiated mechanisms, which can occur depending on the reaction conditions. rsc.orgrsc.org
The reaction is generally considered highly efficient and selective, particularly towards thiols over other functional groups present in biological systems. researchgate.netacs.org At physiological pH (around 7.4), the maleimide group is significantly more reactive towards a free sulfhydryl than to an amine, with a reported 1,000-fold selectivity at pH 7. interchim.fr However, at pH values above 7.5, reactivity towards primary amines and hydrolysis of the maleimide group can occur, potentially leading to off-target modifications. interchim.fr
While the thiol-maleimide reaction is generally fast, its rapid kinetics can sometimes lead to challenges, such as heterogeneity in polymer networks formed by this reaction due to polymerization occurring faster than components can be uniformly mixed. nih.govresearchgate.net
Influence of Environmental Parameters on Dual Reactivity
TCO-PEG1-maleimide possesses two reactive groups with distinct optimal reaction conditions. The TCO-tetrazine ligation is known to proceed efficiently in aqueous media and is compatible with physiological conditions (neutral pH, ambient temperature). iris-biotech.denih.gov The reaction rate of the TCO-tetrazine ligation is dependent on the electronic properties of the reactants and can be influenced by factors affecting these properties or the conformational strain of the TCO. nih.govresearchgate.netacs.org
The maleimide-thiol reaction is also commonly performed under mild conditions, including physiological pH. researchgate.netresearchgate.net As discussed, the pH of the reaction medium significantly impacts the thiol-maleimide reaction rate by affecting the concentration of the reactive thiolate anion. nih.govresearchgate.net While optimal reactivity towards thiols is observed around pH 6.5-7.5, higher pH can lead to undesirable side reactions with amines and maleimide hydrolysis. interchim.fr
When utilizing a heterobifunctional crosslinker like this compound, the environmental parameters must be carefully controlled to selectively target one functional group over the other or to facilitate sequential reactions. The stability of the maleimide group, in particular, is sensitive to pH and the presence of nucleophiles. interchim.fr Buffers containing sulfhydryl-containing components (e.g., DTT) or azides should be avoided when working with maleimide compounds. interchim.fr
The PEG spacer in this compound is included to improve water solubility, reduce aggregation, and provide a flexible link between the reactive moieties and the molecules being conjugated. axispharm.comsigmaaldrich.com This can be particularly important in biological applications to minimize unwanted interactions and enhance the properties of the final conjugate. axispharm.com
Spectroscopic and Chromatographic Methods for Reaction Monitoring
Monitoring the progress and characterizing the products of reactions involving this compound requires suitable analytical techniques. Spectroscopic and chromatographic methods are commonly employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor click reactions. For instance, ¹⁹F-NMR has been used to track the reaction of a fluorine-containing tetrazine with dienophiles, allowing observation of changes in the electronic environment during the reaction. mpg.de While not specifically for this compound, this illustrates the utility of NMR in monitoring click reactions.
High Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing reaction mixtures, separating reactants and products, and determining their molecular weights. chromatographyonline.com LC-MS has been used to monitor the modification of proteins with TCO-containing linkers and to characterize intermediate products in conjugation reactions. mpg.dechromatographyonline.com Reversed-phase HPLC methods can be optimized to achieve baseline resolution of different species in the reaction mixture. chromatographyonline.com Absorbance can be monitored at specific wavelengths (e.g., 280 nm for proteins, 254 nm for aromatic systems) to track the elution of components. chromatographyonline.comrsc.org
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be used to assess the molecular weight distribution of reaction products, particularly in polymer or bioconjugation reactions. SEC coupled with multi-angle light scattering (MALS) and quasi-elastic light scattering (QELS) detectors can provide information on molar mass and hydrodynamic radius. chromatographyonline.com SDS-PAGE is another gel-based method used to analyze protein conjugation and assess shifts in molecular weight upon modification. rsc.org
Thin Layer Chromatography (TLC) can be used as a simple and rapid method to monitor reaction progress, particularly during synthesis and purification steps. rsc.org TLC plates can be visualized under UV light or using specific staining solutions (e.g., KMnO₄, ninhydrin, iodine) to detect different types of compounds. rsc.org
These analytical techniques provide valuable insights into the kinetics, efficiency, and specificity of the reactions involving this compound, enabling researchers to optimize reaction conditions and characterize the resulting conjugates.
Applications in Advanced Chemical Biology and Biotechnology Research
Site-Specific Modification of Proteins and Peptides
The maleimide (B117702) functional group within TCO-PEG1-maleimide facilitates site-specific modification of proteins and peptides by reacting with free thiol groups. lumiprobe.comaxispharm.combroadpharm.com This selectivity is particularly useful as cysteine residues are less abundant in proteins compared to other reactive amino acids like lysine (B10760008), and their thiol groups can be selectively targeted, especially after reduction of disulfide bonds. lumiprobe.commdpi.com
Cysteine-Mediated Bioconjugation Approaches
Cysteine-mediated bioconjugation using maleimide derivatives is a widely employed method for site-specific protein modification. lumiprobe.combiosyn.commdpi.comchemrxiv.orgaxispharm.com This approach leverages the unique reactivity of the thiol group in cysteine residues. Prior to conjugation, disulfide bonds within proteins often need to be reduced to expose free thiol groups. lumiprobe.combiosyn.com Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this reduction. lumiprobe.combiosyn.comacs.org The maleimide group of this compound then undergoes a Michael addition reaction with the exposed thiol, forming a stable covalent thioether linkage. lumiprobe.combiosyn.com This strategy has been used in the development of antibody-drug conjugates (ADCs) and for creating PEGylated proteins with enhanced properties. axispharm.commdpi.com
N-Terminal Functionalization Strategies
While maleimides primarily target cysteine residues, strategies have been developed for the N-terminal modification of proteins using maleimide derivatives. acs.orgnih.gov These methods often exploit the slightly different reactivity of the N-terminal amine compared to lysine residues, sometimes in conjunction with catalysts or specific reaction conditions to achieve selectivity. acs.orgnih.gov This allows for the attachment of functional groups, including those incorporated via maleimide chemistry, to the N-terminus of proteins without requiring genetic modification to introduce cysteine residues. nih.gov
Development of Advanced Molecular Probes for Research Modalities
The heterobifunctional nature of this compound makes it suitable for developing advanced molecular probes. The maleimide group allows conjugation to a biomolecule (e.g., protein, peptide, or modified oligonucleotide), while the TCO group serves as a handle for subsequent reactions, particularly with tetrazine-labeled molecules. ruixibiotech.comconju-probe.comnanocs.net
Radiolabeling Strategies for Imaging Probes
This compound can be incorporated into strategies for creating radiolabeled imaging probes. axispharm.comsigmaaldrich.comnih.gov By conjugating this compound to a biomolecule, a TCO handle is introduced. This handle can then rapidly react with a tetrazine conjugated to a radioisotope or a chelator capable of binding a radioisotope. conju-probe.comnih.govconju-probe.comacs.org This "pretargeting" approach, utilizing the fast kinetics and biocompatibility of the tetrazine-TCO click reaction, can improve the signal-to-background ratio in imaging by allowing the unbound labeled tetrazine to clear from the system before the reaction with the pre-conjugated TCO on the target occurs. conju-probe.comconju-probe.com This is particularly relevant for PET and SPECT imaging. conju-probe.comconju-probe.comacs.orgfrontiersin.org
Fluorescent Labeling for Biochemical Assays
The maleimide group of this compound can be used to attach fluorescent dyes to biomolecules for use in biochemical assays. lumiprobe.combiosyn.comsigmaaldrich.comjenabioscience.combiotium.com By reacting a thiol-containing biomolecule with a maleimide-activated fluorescent dye, a fluorescently labeled conjugate is formed. lumiprobe.combiosyn.combiotium.com While this compound itself contains the maleimide group for conjugation to a thiol, the resulting conjugate would then possess a TCO handle, which could be further reacted with a tetrazine-functionalized fluorescent probe for specific applications or signal amplification strategies. Fluorescent labeling is a fundamental technique in biochemical research for visualizing molecules, tracking their movement, and quantifying interactions. jenabioscience.com
Construction of Engineered Bioconjugates for Mechanistic Studies
The ability of this compound to selectively modify biomolecules allows for the creation of precisely engineered conjugates used in studying biological mechanisms.
PROTACs are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI nih.govsigmaaldrich.com. The design of the linker connecting the POI-binding ligand and the E3 ligase-binding ligand is crucial for effective ternary complex formation and subsequent degradation. nih.gov. While various linkers are used in PROTAC synthesis, PEG-based linkers, including those incorporating TCO and maleimide functionalities, are explored for their favorable properties such as improved solubility and reduced aggregation sigmaaldrich.commedchemexpress.com. TCO-PEG-maleimide linkers, including TCO-PEG3-maleimide and TCO-PEG9-maleimide, have been identified as PEG-based PROTAC linkers that can be used in the synthesis of PROTACs medchemexpress.combroadpharm.commedchemexpress.com. These linkers can utilize the maleimide group to conjugate to thiol-containing molecules (e.g., cysteine-modified ligands) and the TCO group for subsequent click chemistry reactions with tetrazine-functionalized components, offering a modular approach to PROTAC assembly medchemexpress.commedchemexpress.com.
Antibody-biomolecule conjugates are widely used in research for targeted delivery and imaging applications. This compound is valuable in creating such conjugates by enabling the site-specific modification of antibodies or other thiol-containing biomolecules with a TCO handle axispharm.comnanocs.net. Antibodies can be modified at their cysteine residues (either native or engineered) using the maleimide group of this compound thno.orgacs.org. This creates an antibody-TCO conjugate that can then undergo rapid and efficient conjugation with a tetrazine-labeled biomolecule (e.g., peptides, nucleic acids, imaging agents) via the bioorthogonal TCO-tetrazine click reaction tcichemicals.combroadpharm.com. This approach allows for the controlled synthesis of well-defined antibody conjugates with specific drug-to-antibody ratios (DAR), which is important for optimizing their efficacy and minimizing off-target effects in targeted research tools and potential therapeutics like antibody-drug conjugates (ADCs) acs.orgfujifilm.com. For example, TCO-PEG1-Val-Cit-PABC-OH is a cleavable PEG linker used in the synthesis of ADCs fujifilm.com.
Applications in Proteolysis Targeting Chimeras (PROTACs) Research
Surface Functionalization for In Vitro Assay Platforms and Biomaterials
This compound can also be employed to functionalize material surfaces, creating platforms for in vitro assays and modifying biomaterials for various applications nanocs.netmedchemexpress.com. The maleimide group can be used to react with thiol-presenting surfaces or molecules immobilized on surfaces, while the TCO group provides a handle for subsequent bioorthogonal attachment of tetrazine-labeled biomolecules biorxiv.org. This allows for the creation of surfaces with precisely controlled presentation of biomolecules, which is critical for developing advanced in vitro assay platforms for studying cell-surface interactions, protein binding, and enzymatic activity biorxiv.org. Furthermore, the functionalization of biomaterial surfaces with this compound and subsequent click chemistry can tailor the material's properties, such as biocompatibility and cell adhesion, for applications in tissue engineering and regenerative medicine biorxiv.orgacs.org. A method involving the functionalization of material surfaces with a tetrazine-decorated coating via enzymatic polymerization, followed by grafting of TCO-containing molecules using tetrazine-TCO ligation, has been reported for creating biofunctional surfaces biorxiv.org.
Emerging Research Directions and Future Outlook
Strategies for Enhancing Conjugate Stability in Complex Biological Milieus
A key challenge in utilizing maleimide-thiol conjugates in biological systems is their susceptibility to thiol exchange reactions, particularly with abundant thiols like glutathione (B108866) (GSH). d-nb.info This retro-Michael reaction can lead to the premature release of the conjugated payload, resulting in off-target effects and reduced efficacy in therapeutic or imaging applications. d-nb.info
Another aspect of conjugate stability in biological environments relates to the TCO moiety itself. TCO can undergo isomerization to the less reactive cis-cyclooctene isomer in the presence of thiols and copper-containing serum proteins. mdpi.com This isomerization reduces the efficiency of the subsequent reaction with tetrazines. mdpi.com Strategies to mitigate TCO isomerization and enhance its stability in vivo include shielding the TCO moiety, for instance, by conjugation to an antibody with a short spacer, which has been shown to stabilize TCO with a half-life of 5 days in vivo. mdpi.com The use of hydrophilic PEG linkers, such as those present in TCO-PEG1-maleimide, can also help prevent TCOs from becoming masked by hydrophobic interactions with biomolecules, thereby preserving their reactivity. nih.govacs.org
Furthermore, the stability of the tetrazine-TCO ligation product, a dihydropyridazine (B8628806), is generally considered high. conju-probe.cominterchim.fr However, optimizing the reactant structure to enhance stability and prevent degradation in a biological milieu remains a challenge for bioorthogonal probes. nih.gov Triazolyl-tetrazines, for example, have shown improved physiological stability along with high reactivity. nih.gov
Innovations in Reaction Conditions for Aqueous Compatibility
The ability to perform bioorthogonal reactions efficiently in aqueous media is crucial for biological applications, as it avoids the need for organic solvents that can be detrimental to biological systems. The tetrazine-TCO ligation, including reactions involving TCO-PEG-maleimide systems, is known to proceed efficiently in aqueous media and under mild buffer conditions. iris-biotech.deconju-probe.comiris-biotech.deinterchim.fr This biocompatibility is a significant advantage over traditional click chemistry methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), which require cytotoxic copper catalysts. iris-biotech.deresearchgate.netacs.org
Innovations in reaction conditions focus on optimizing factors such as pH, temperature, and buffer composition to maximize reaction efficiency and conjugate yield while minimizing side reactions and degradation in complex biological environments. The extremely fast kinetics of the tetrazine-TCO reaction enable rapid conjugation, often within 30 minutes, even at low concentrations in aqueous buffered media. conju-probe.cominterchim.frinterchim.fr
While the TCO-tetrazine reaction is highly compatible with aqueous environments, the initial maleimide-thiol conjugation step involving this compound requires careful consideration of buffer conditions. Buffers containing sulfhydryl-containing components, such as DTT, should be avoided as they can interfere with the maleimide (B117702) reaction. interchim.fr Optimization of incubation time and the molar excess of the maleimide reagent can improve conjugation efficiency in aqueous solutions. interchim.fr
Research also explores the use of different spacers, such as PEG, to enhance the solubility of TCO derivatives in aqueous media, thereby facilitating faster tetrazine ligation reactions in such environments. interchim.frrsc.org
Development of Next-Generation TCO and Maleimide Derivatives
The development of next-generation TCO and maleimide derivatives is driven by the need for improved reactivity, stability, and functionality in bioorthogonal applications. For TCO derivatives, the goal is to find a suitable balance between reactivity towards tetrazines and stability in biological environments, where isomerization to the cis isomer can occur. mdpi.comresearchgate.netnih.gov Novel TCO derivatives have been synthesized to improve their reactivity, stability, and hydrophilicity. researchgate.netnih.gov Examples include conformationally strained cyclopropane-fused TCO (sTCO) and cis-dioxolane-fused TCO (d-TCO) derivatives, which have shown fast reaction kinetics with tetrazines and improved aqueous solubility. acs.orgacs.org
For maleimide chemistry, while the reaction with thiols is well-established, the instability of the resulting thiosuccinimide linkage in the presence of competing thiols remains a limitation. d-nb.info This has prompted the development of alternative thiol-reactive groups or strategies to stabilize the maleimide adduct. Although not specific to this compound, research into serum-stable alternatives to maleimide-based protein conjugation, such as those utilizing sulfone linkers, highlights the ongoing efforts to improve conjugate stability. nih.govresearchgate.net The exploration of new bioorthogonal ligation strategies, such as the pentafulvene-maleimide cycloaddition, also demonstrates the search for alternative chemistries with potentially improved stability profiles in biological contexts. acs.orgresearchgate.net
The design of heterobifunctional linkers like this compound itself represents an ongoing area of development, with variations in the PEG linker length (e.g., PEG3, PEG5) being explored to optimize properties such as solubility and to minimize steric hindrance during conjugation. conju-probe.cominterchim.frconju-probe.com
Expanding the Scope of Bioorthogonal Applications for TCO-PEG-Maleimide Systems
The rapid, selective, and biocompatible nature of the tetrazine-TCO ligation makes TCO-PEG-maleimide systems valuable tools for a wide range of bioorthogonal applications. These systems are particularly useful for bioconjugation, enabling the precise labeling and manipulation of biomolecules, especially proteins and peptides, through the maleimide handle reacting with cysteine residues. conju-probe.comlumiprobe.cominterchim.frnih.gov
Current and emerging applications include:
Fluorescent Imaging and Labeling: TCO-PEG-maleimide can be used to label proteins or other biomolecules with a TCO handle, which can then be rapidly reacted with a tetrazine-conjugated fluorophore for imaging in live cells or in vivo. conju-probe.comnih.govfrontiersin.orgbiotium.comrsc.org
Drug Delivery and Prodrug Activation: The click-to-release strategy, where a therapeutic agent is linked via a TCO-containing cleavable linker, can be activated by a tetrazine trigger. mdpi.comresearchgate.netnih.gov This allows for targeted drug release in a bioorthogonal manner.
PET and SPECT Imaging: TCO-PEG-maleimide systems can be used in pretargeting strategies for nuclear imaging. conju-probe.comresearchgate.netnih.govfrontiersin.org An antibody or targeting vector is first labeled with TCO (via the maleimide), followed by the administration of a radiolabeled tetrazine probe that rapidly clicks onto the pretargeted site. nih.govfrontiersin.org This approach can improve target-to-background ratios compared to directly labeled probes. nih.govfrontiersin.org
Radiochemistry: TCO derivatives are employed in the radiolabeling of peptides and other biomolecules for nuclear medicine applications. researchgate.netnih.gov
Protein Engineering and Functional Proteomics: Bioorthogonal chemistry, including TCO-tetrazine ligation, allows for site-specific protein modification and the study of protein dynamics and functions. nih.govrsc.orgcambridge.orgrsc.org
Development of Biological Assays: TCO-PEG-maleimide systems can be integrated into various biological assays for detecting and studying biomolecular interactions. acs.org
Nanotechnology: Click chemistry, including TCO-tetrazine ligation, is used for the surface modification of nanoparticles for targeted delivery and imaging. rsc.orgrsc.org
Future directions involve expanding these applications by developing more sophisticated TCO and tetrazine probes, improving targeting strategies, and exploring new biological targets and disease models. The ability to perform mutually orthogonal bioorthogonal reactions simultaneously also opens up possibilities for multi-target labeling and imaging. nih.govresearchgate.net
The continued development of TCO-PEG-maleimide systems and their integration with advancements in bioorthogonal chemistry promise to significantly impact various fields, from fundamental biological research to the development of novel diagnostics and therapeutics.
Q & A
Q. What are the key functional groups in TCO-PEG1-maleimide, and how do they enable its role in bioconjugation?
- Methodological Answer : this compound comprises three functional units:
- trans-Cyclooctene (TCO) : Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) for bioorthogonal conjugation. Reaction efficiency depends on steric accessibility and solvent polarity .
- PEG1 Spacer : A short ethylene glycol chain that enhances solubility in aqueous buffers and reduces non-specific binding by introducing spatial hindrance. Solubility can be quantified via dynamic light scattering (DLS) or HPLC under varying solvent conditions .
- Maleimide : Reacts selectively with thiol (-SH) groups (e.g., cysteine residues) at pH 6.5–7.5 to form stable thioether bonds. Reaction kinetics should be monitored using UV-Vis spectroscopy to track thiol depletion .
Q. What are the optimal reaction conditions for maleimide-thiol conjugation using this compound?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS) at pH 7.0–7.4 to balance reaction speed and thiol stability. Avoid Tris buffers, which contain primary amines that may compete with maleimide .
- Molar Ratio : A 1.2:1 molar excess of this compound over the target thiol ensures complete conjugation while minimizing aggregation. Validate via SDS-PAGE or mass spectrometry .
- Temperature and Time : Conduct reactions at 4°C for 12–16 hours to reduce hydrolysis. Monitor hydrolysis rates using reversed-phase HPLC .
Q. How does the PEG1 spacer influence the physicochemical properties of this compound compared to longer PEG chains?
- Methodological Answer :
- Solubility : PEG1 provides moderate hydrophilicity, suitable for small-molecule conjugates. Compare with PEG3 or PEG5 using partition coefficient (log P) measurements in octanol-water systems .
- Steric Effects : PEG1 minimizes steric hindrance for TCO-DBCO reactions but offers less shielding against non-specific interactions than longer PEGs. Assess via surface plasmon resonance (SPR) binding assays .
Advanced Research Questions
Q. How can researchers address conflicting reports on the reaction efficiency of this compound in varying pH conditions?
- Methodological Answer :
- Systematic pH Titration : Perform kinetic studies across pH 5.0–8.0 using stopped-flow spectroscopy to track maleimide-thiol conjugation rates. Include controls for maleimide hydrolysis (e.g., maleimide + buffer without thiols) .
- Data Normalization : Express reaction efficiency as a ratio of thioether formation to hydrolysis byproducts. Use multivariate regression to identify pH-dependent trends .
- Example Data :
| pH | Conjugation Efficiency (%) | Hydrolysis (%) |
|---|---|---|
| 6.5 | 92 ± 3 | 8 ± 2 |
| 7.4 | 85 ± 4 | 15 ± 3 |
Q. What cross-validation methods ensure the specificity of TCO-DBCO click reactions in complex biological systems?
- Methodological Answer :
- Negative Controls : Use DBCO-free systems or TCO-blocking agents (e.g., excess azide compounds) to confirm reaction specificity .
- In-Situ Imaging : Employ confocal microscopy with fluorophore-labeled this compound and DBCO probes to visualize spatial colocalization in cellular environments .
- Mass Spectrometry : Detect adduct formation in lysates using high-resolution LC-MS/MS, comparing experimental samples to synthetic standards .
Q. How can computational modeling optimize the design of this compound conjugates for targeted drug delivery?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model this compound interactions with lipid bilayers or protein surfaces to predict binding affinities and orientation. Use software like GROMACS with CHARMM force fields .
- Docking Studies : Simulate TCO-DBCO binding energies using AutoDock Vina to identify steric clashes or solvent-accessible regions .
- Validation : Correlate simulation results with experimental data (e.g., SPR binding kinetics) to refine computational parameters .
Methodological Frameworks for Experimental Design
- PICO Framework : Structure studies using:
- Population : Target molecule (e.g., cysteine-containing protein).
- Intervention : Conjugation with this compound.
- Comparison : Alternative linkers (e.g., PEG3-maleimide).
- Outcome : Conjugation efficiency, stability, or bioactivity .
- SPIDER Framework : For qualitative analysis of reaction challenges:
Data Presentation Guidelines
- Supporting Information : Upload raw kinetic data, SDS-PAGE gels, and simulation trajectories as supplementary files. Label datasets with unique identifiers (e.g., Table S1, Figure S2) .
- Reproducibility : Document buffer compositions, instrument calibration parameters, and software versions in the "Experimental" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
